molecular formula C8H7NO B015219 3-Methylbenzo[d]isoxazole CAS No. 4825-75-6

3-Methylbenzo[d]isoxazole

Cat. No. B015219
CAS RN: 4825-75-6
M. Wt: 133.15 g/mol
InChI Key: GAUKCDPSYQUYQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylbenzo[d]isoxazole and its derivatives has been explored through various chemical reactions. For instance, the synthesis of new liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles involved the reaction of 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride, demonstrating the compound's utility in creating materials with mesomorphic properties (Bezborodov et al., 2003). Additionally, 3-Methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole was synthesized from its oxo-precursor, showcasing its role in the alkylation of enolates, leading to the formation of bi- and tetracyclic derivatives (Khripach & Ivanova, 1990).

Molecular Structure Analysis

The molecular structure of 3-Methylbenzo[d]isoxazole derivatives has been characterized using various techniques. For example, the structural and conformational properties of certain thioureas derived from 3-methylbenzoyl isothiocyanate were determined through X-ray single crystal diffraction, revealing insights into the intermolecular interactions that influence the compounds' physical characteristics (Qiao et al., 2017).

Chemical Reactions and Properties

Research on the collision-induced dissociation (CID) of deprotonated isoxazole and 3-methyl isoxazole has provided detailed insights into their fragmentation chemistry. The study utilized electronic structure theory calculations and direct chemical dynamics simulations to explore the dissociation patterns of these molecules, revealing a nonstatistical shattering mechanism in the CID dynamics of these compounds (Priya & Paranjothy, 2023).

Physical Properties Analysis

The physical properties of 3-Methylbenzo[d]isoxazole derivatives, such as their mesomorphic properties, have been extensively studied. The synthesis of liquid crystalline derivatives and their characterization revealed the influence of molecular structure on their mesomorphic behaviors, highlighting the compound's potential applications in materials science (Bezborodov et al., 2003).

Scientific Research Applications

  • Synthetic Chemistry :

    • Alkylation of enolates by 3-methyl-4-chloro-4,5,6,7-tetrahydrobenz[1,2-d]isoxazole has been used to produce bi- and tetracyclic derivatives (Khripach & Ivanova, 1990).
    • Green synthesis methods have been developed for 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, demonstrating potential anticancer and electrochemical properties (Badiger, Khatavi, & Kamanna, 2022).
    • Gold-catalyzed cycloaddition reactions with benzo[d]isoxazoles have been used to synthesize polysubstituted 2H-benzo[e][1,3]oxazines (Xu, Zhao, Li, & Liu, 2018).
  • Biological Activities :

  • Biomedical Applications :

    • Docking studies have shown promise for certain synthesized compounds in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
    • A novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes has potential therapeutic use in treating hepatitis C and B (Yu et al., 2011).
  • Material Science and Other Applications :

    • Liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles have been synthesized for their mesomorphic properties (Bezborodov, Kauhanka, Lapanik, & Lee, 2003).
    • An isoxazole derivative has been identified as an environmentally friendly corrosion inhibitor for mild steel in acidic medium (Aslam et al., 2020).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUKCDPSYQUYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398986
Record name 3-Methylbenzo[d]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzo[d]isoxazole

CAS RN

4825-75-6
Record name 3-Methylbenzo[d]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Acetic anhydride (7.1 mL, 75 mmol) was added to 24 (7.55 g, 50 mmol) in a 100 mL flask. The mixture was heated to 60° C. for 3 hours followed by evaporation to dryness. Potassium carbonate (8.7 g, 63 mmol) was partly dissolved in 40 mL DMF and added to the mixture. The mixture was stirred at room temperature overnight and finally heated to 100° C. for 30 minutes. Ethyl acetate and water were added. The phases were separated and the aqueous phase was extracted with ethyl acetate and dichloromethane. The combined organic phases were dried over magnesium sulphate and evaporated to dryness to give 5.6 g of a yellow oil. Crude product was purified by column chromatography (100% dichloromethane), producing pure 25 (4.6 g). 1H NMR (CDCl3) δ2.6 (s, 3H), 7.3 (m, 1H), 7.55 (m, 2H), 7.65 (m, 1H).
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzo[d]isoxazole
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Citations

For This Compound
26
Citations
M Zhang, Y Zhang, M Song, X Xue… - Journal of medicinal …, 2018 - ACS Publications
The bromodomain and extra-terminal (BET) family proteins have gained increasing interest as drug targets for treatment of castration-resistant prostate cancer (CRPC). Here, we …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
J Li, R Zhu, X Zhuang, C Zhang, H Shen, X Wu… - Bioorganic …, 2023 - Elsevier
Multivalency is an attractive strategy for effective binding to target protein. Bromodomain and extra-terminal (BET) family features two tandem bromodomains (BD1, BD2), which are …
J Lin, Y Li, X Hu, W Chi, S Zeng… - Journal of Heterocyclic …, 2021 - Wiley Online Library
Very long chain fatty acids (VLCFAs) are one of the most principal and promising targets for herbicides discovery. In order to explore and find novel VLCFAs inhibitors with higher …
M Zhang, Z Liu, L Wang, Y Li, Y Ma - Journal of Chemical Sciences, 2021 - Springer
The BRD4 protein is associated with various diseases, which has been an attractive target for the treatment of cancer and inflammation. This paper is a follow-up to our previous studies, …
J PP, RA Shastri - 2015 - wjpr.s3.ap-south-1.amazonaws.com
We synthesized a novel series of substituted 4-(3-methylbenzo [d] isoxazol-6-yloxy)-6-(1H-benzo [d] imidazol-1-yl)-N-(4-(4-chlorophenyl) thiazol-2-yl)-1, 3, 5-triazin-2-aminesderivatives. …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
C Han, W Wu, Z Chen, S Pu - Asian Journal of Organic …, 2019 - Wiley Online Library
A Rh‐catalyzed [5+1] cycloaddition reaction for the synthesis of spirocyclicindoline imine from 3‐diazoindolin‐2‐imine with benzo[d]isoxazole is reported. The reaction proceeds under …
R Vanjari, S Dutta, B Prabagar… - Chemistry–An Asian …, 2019 - Wiley Online Library
Demonstrated herein is an Au I ‐catalyzed annulation of sulfonyl‐protected ynamides with substituted 1,2‐benzisoxazoles for the synthesis of E‐benzo[e][1,3]oxazine derivatives. The …
S Malik, P Ahuja, K Sahu, SA Khan - European Journal of Medicinal …, 2014 - Elsevier
A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-dione (7a–7d, 8a–8d, 9a–9c) have been prepared and evaluated for their anticonvulsant activities. Preliminary …
RK Wanare - International Journal of Engineering, Science and …, 2018 - indianjournals.com
Cyclization of 1-(3’-Methyl benzisoxazol-5’-yl)-3-phenyl prop-2-en-1-one 1a with hydrazine hydrate to produce 3-methyl-5-(3-phenyl-1H-pyrazol-5-yl)benzo[d]isoxazole 2a. Oxidation of …
Number of citations: 0 www.indianjournals.com
PS Dhote, KA Pund, CV Ramana - The Journal of Organic …, 2021 - ACS Publications
The known nitrogen-transfer reagent 1,2-benzo[d]isoxazole has been used to trap the postulated α-oxo gold carbene intermediate involved in the [Au]-catalyzed internal redox process …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk

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